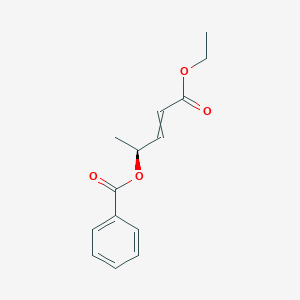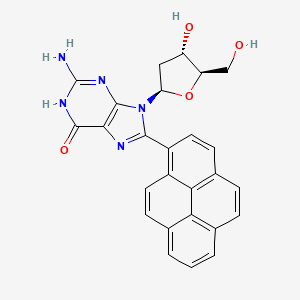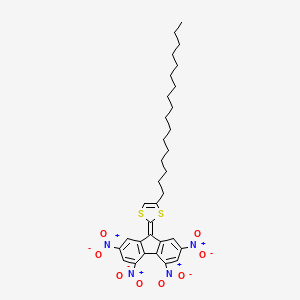![molecular formula C17H28O2Si B14241926 tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane CAS No. 503025-52-3](/img/structure/B14241926.png)
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is a chemical compound known for its unique structure, which includes a tert-butyl group, dimethyl groups, and a 3-(3-phenyloxiran-2-yl)propoxy group attached to a silicon atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with 3-(3-phenyloxiran-2-yl)propyl bromide. The reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or alcohols, while reduction can yield alkanes or alcohols .
Scientific Research Applications
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane involves its ability to act as a silylating agent, protecting hydroxyl groups in organic molecules. The compound interacts with molecular targets through the formation of stable silicon-oxygen bonds, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the 3-(3-phenyloxiran-2-yl)propoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of the 3-(3-phenyloxiran-2-yl) group.
Uniqueness
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is unique due to the presence of the 3-(3-phenyloxiran-2-yl)propoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
503025-52-3 |
|---|---|
Molecular Formula |
C17H28O2Si |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[3-(3-phenyloxiran-2-yl)propoxy]silane |
InChI |
InChI=1S/C17H28O2Si/c1-17(2,3)20(4,5)18-13-9-12-15-16(19-15)14-10-7-6-8-11-14/h6-8,10-11,15-16H,9,12-13H2,1-5H3 |
InChI Key |
YRVVGBMCTLKASE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


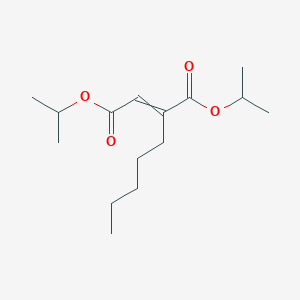


![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
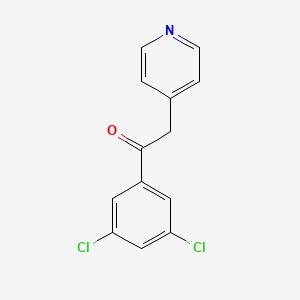
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
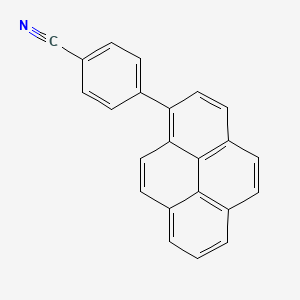
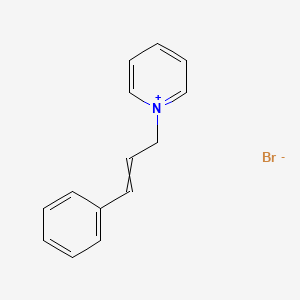
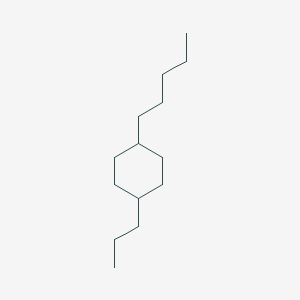
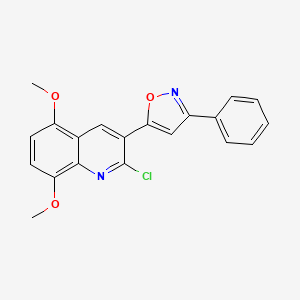
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
